

Application Notes and Protocols: Measuring CRY Protein Stability with KL044

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Compound of Interest

Compound Name: KL044

Cat. No.: B15611278

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Introduction

Cryptochromes (CRY1 and CRY2) are core components of the circadian clock machinery, playing a pivotal role in regulating the negative feedback loop of the molecular oscillator.^{[1][2]} The stability of CRY proteins is a critical determinant of circadian period length and is primarily regulated through the ubiquitin-proteasome system. Dysregulation of CRY protein stability has been implicated in various pathologies, including sleep disorders, metabolic diseases, and cancer, making it an attractive therapeutic target.

KL044 is a potent small molecule stabilizer of CRY proteins.^{[2][3]} It has been shown to be approximately tenfold more potent than its predecessor, KL001.^[2] **KL044** exerts its effect by inhibiting the ubiquitination of CRY, thereby preventing its degradation and leading to an extension of the circadian period.^{[2][3]} These application notes provide detailed protocols for measuring the stability of CRY proteins in the presence of **KL044** using established biophysical and biochemical techniques.

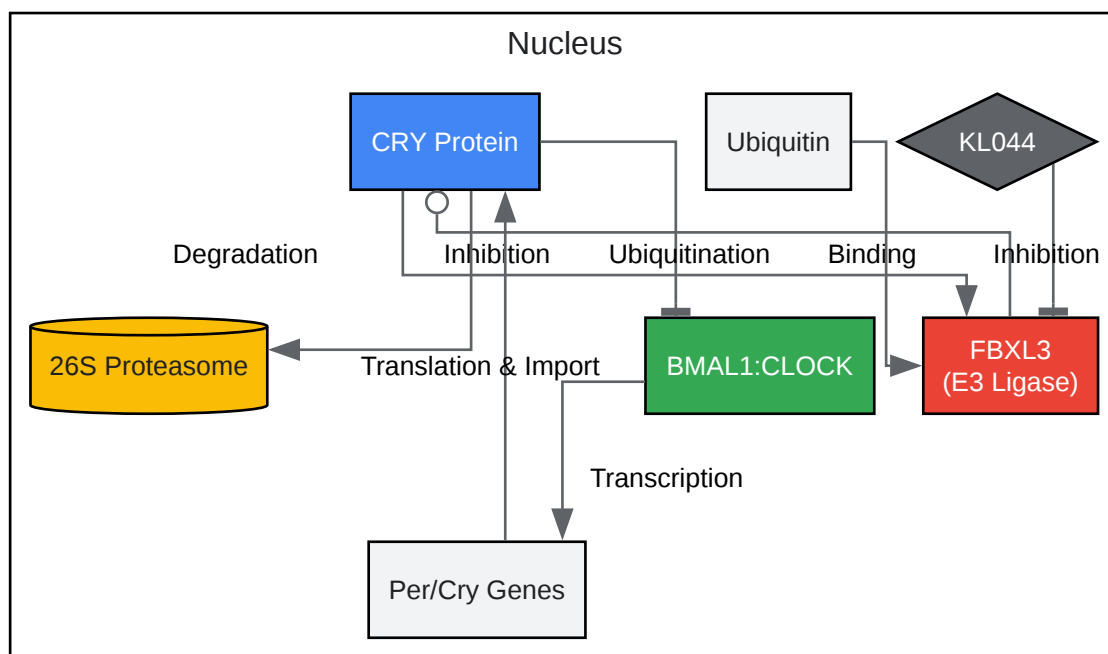
Quantitative Data Summary

The following table summarizes the quantitative data regarding the effect of **KL044** on CRY protein stability.

Compound	Parameter	Value	Cell Line	Assay	Reference
KL044	pEC50	7.32	Not specified	Reporter Assay	[3]
KL044	Concentration Range for CRY1-LUC stabilization	0 - 3.7 μ M	HEK293	Luciferase Assay	[3]
KL001	Potency relative to KL044	~10-fold less potent	Not specified	Reporter Assay	[2]

Signaling Pathway: CRY Protein Degradation

The degradation of CRY proteins is a tightly regulated process central to the proper functioning of the circadian clock. The primary pathway for CRY degradation is through the ubiquitin-proteasome system. This involves the recognition of CRY by specific E3 ubiquitin ligase complexes, which tag the protein with ubiquitin molecules, marking it for subsequent degradation by the 26S proteasome. Key E3 ligases involved in this process include FBXL3 and FBXL21.[\[4\]](#)[\[5\]](#) **KL044** acts by interfering with this process, leading to the stabilization of CRY.



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Caption: CRY protein degradation pathway in the nucleus.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to assess the engagement of a ligand (e.g., **KL044**) with its target protein (CRY) in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.^{[6][7]} When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it can increase the protein's thermal stability, causing it to remain soluble at higher temperatures.^[8] This change in thermal stability is detected by quantifying the amount of soluble protein at different temperatures.

Experimental Workflow:



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Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol:

a. Materials and Reagents:

- Cell line expressing endogenous or over-expressed CRY protein (e.g., HEK293, U2OS)
- Cell culture medium and supplements
- **KL044** (stock solution in DMSO)
- Vehicle control (DMSO)
- Phosphate-buffered saline (PBS)
- Protease inhibitor cocktail
- Laemmli sample buffer
- Anti-CRY antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- BCA protein assay kit
- PCR tubes

- Thermal cycler

- Centrifuge

b. Procedure:

- Cell Culture and Treatment:

- Culture cells to 70-80% confluency.
- Treat cells with the desired concentrations of **KL044** or vehicle (DMSO) for the indicated time (e.g., 1-4 hours) at 37°C.

- Cell Harvesting:

- Wash cells twice with ice-cold PBS.
- Scrape cells into ice-cold PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes for each temperature point.

- Heat Shock:

- Place the PCR tubes in a thermal cycler.
- Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control (room temperature).

- Cell Lysis:

- Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

- Separation of Soluble Fraction:

- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.

- Protein Quantification:
 - Determine the protein concentration of the soluble fractions using a BCA assay.
 - Normalize the protein concentrations for all samples.
- Western Blot Analysis:
 - Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Perform electrophoresis and transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with a primary antibody against CRY protein.
 - Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
- Data Analysis:
 - Quantify the band intensities for each temperature point.
 - Plot the relative band intensity against the temperature to generate a melting curve for both **KL044**-treated and vehicle-treated samples.
 - A shift in the melting curve to higher temperatures in the **KL044**-treated samples indicates stabilization of the CRY protein.

Isothermal Dose-Response (ITDR) Analysis

Principle: ITDR is a variation of CETSA that measures the dose-dependent stabilization of a target protein at a single, fixed temperature.^[9] This temperature is typically chosen from the CETSA melting curve where there is a significant difference in protein solubility between the ligand-treated and untreated samples. ITDR allows for the determination of the compound's potency (e.g., EC₅₀) for target engagement in a cellular environment.

Protocol: The protocol is similar to the CETSA protocol, with the following key differences:

- Treatment: Treat cells with a range of **KL044** concentrations.
- Heat Shock: Heat all samples at a single, predetermined temperature (e.g., the temperature that shows the largest window of stabilization from the CETSA experiment) for 3 minutes.
- Data Analysis: Plot the relative band intensity of soluble CRY protein against the log of the **KL044** concentration to generate a dose-response curve and calculate the EC50 value.

In Vitro Ubiquitination Assay

Principle: This assay directly measures the ubiquitination of CRY protein in a cell-free system. [10][11][12] It allows for the investigation of the direct effect of **KL044** on the enzymatic cascade of ubiquitination. The assay involves incubating purified CRY protein with ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and an E3 ligase (e.g., FBXL3) in the presence or absence of **KL044**. The ubiquitination of CRY is then detected by Western blot.

Detailed Protocol:

a. Materials and Reagents:

- Purified recombinant CRY protein
- Recombinant E1 ubiquitin-activating enzyme
- Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D family)
- Recombinant E3 ubiquitin ligase (e.g., FBXL3)
- Ubiquitin
- ATP
- Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
- **KL044** (stock solution in DMSO)
- Vehicle control (DMSO)

- Anti-CRY antibody or anti-ubiquitin antibody

b. Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the following components on ice:
 - Ubiquitination reaction buffer
 - ATP (final concentration ~2 mM)
 - E1 enzyme
 - E2 enzyme
 - E3 ligase
 - Ubiquitin
 - Purified CRY protein
 - **KL044** or vehicle (DMSO)
 - Include control reactions lacking E1, E2, E3, or ubiquitin to ensure the specificity of the reaction.
- Incubation:
 - Incubate the reaction mixture at 37°C for 1-2 hours.
- Reaction Termination:
 - Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
- Western Blot Analysis:
 - Separate the reaction products by SDS-PAGE.

- Transfer the proteins to a PVDF membrane.
- Probe the membrane with an anti-CRY antibody to detect the appearance of higher molecular weight bands corresponding to ubiquitinated CRY. Alternatively, an anti-ubiquitin antibody can be used.
- Data Analysis:
 - Compare the intensity of the ubiquitinated CRY bands in the presence and absence of **KL044**. A reduction in the intensity of these bands in the **KL044**-treated samples indicates inhibition of CRY ubiquitination.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the stabilizing effect of **KL044** on CRY proteins. The Cellular Thermal Shift Assay and its isothermal dose-response variant are powerful tools for confirming target engagement and determining the potency of **KL044** in a cellular context. The in vitro ubiquitination assay offers a mechanistic understanding of how **KL044** directly interferes with the enzymatic machinery responsible for CRY degradation. By employing these techniques, researchers can effectively characterize the interaction between **KL044** and CRY, facilitating further drug development efforts targeting the circadian clock.

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